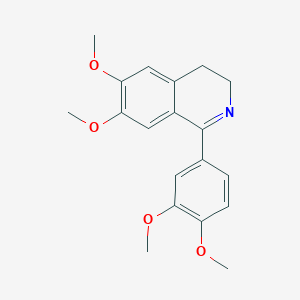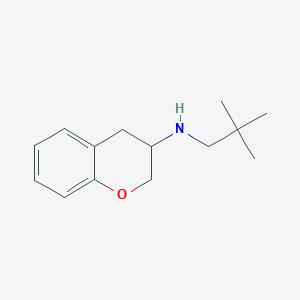![molecular formula C9H10ClNO4S B3871040 N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide](/img/structure/B3871040.png)
N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide
Übersicht
Beschreibung
N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes including cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
GSK-3 is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide binds to the ATP-binding site of GSK-3 and inhibits its kinase activity. This inhibition leads to the accumulation of β-catenin, a transcription factor that regulates the expression of genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It promotes the differentiation of embryonic stem cells into neural progenitor cells by activating the Wnt/β-catenin signaling pathway. Moreover, it has been shown to enhance the efficiency of induced pluripotent stem cell generation by inhibiting the p53 pathway. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide is its high potency and selectivity for GSK-3. It has been shown to be more potent than other GSK-3 inhibitors such as SB-216763 and lithium chloride. Moreover, this compound has a long half-life and can be used at low concentrations. However, this compound has some limitations for lab experiments. It is unstable in aqueous solutions and needs to be stored at -20°C. Moreover, it can interfere with other signaling pathways such as the PI3K/Akt pathway.
Zukünftige Richtungen
There are several future directions for the use of N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide in scientific research. One direction is to investigate the role of GSK-3 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Moreover, this compound can be used to study the role of GSK-3 in other cellular processes such as autophagy and DNA damage response. Another direction is to develop more potent and selective GSK-3 inhibitors based on the structure of this compound.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has several advantages such as high potency and selectivity, but also has some limitations for lab experiments. This compound has various biochemical and physiological effects and has been used to investigate the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases. There are several future directions for the use of this compound in scientific research, including the study of its role in neurodegenerative diseases and the development of more potent and selective GSK-3 inhibitors.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide has been extensively used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells and enhance the efficiency of induced pluripotent stem cell generation. Moreover, this compound has been used to investigate the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(12)9(13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUVVJCYRHQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B3870961.png)

![4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3870970.png)
![3-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870978.png)
![2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol](/img/structure/B3870982.png)
![2-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870990.png)
![methyl {[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3870993.png)

![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B3871005.png)
![5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3871013.png)


![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)
![2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone](/img/structure/B3871034.png)